molecular formula C21H25N3O4S B4761469 2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide

2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4761469
M. Wt: 415.5 g/mol
InChI Key: GTDNIUUYDDKVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide, also known as MPACBT, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. MPACBT belongs to the class of thiosemicarbazones, which are organic compounds that contain a thiosemicarbazide functional group. Thiosemicarbazones have been shown to possess a range of biological activities, including antiviral, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide in cancer cells involves the inhibition of ribonucleotide reductase activity, which leads to a depletion of deoxyribonucleotides and DNA damage. 2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has also been shown to induce the generation of reactive oxygen species, which can cause oxidative damage to cancer cells and activate multiple signaling pathways involved in apoptosis. 2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been reported to target the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been shown to exhibit potent anticancer activity in vitro and in vivo. The compound has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. 2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has also been shown to exhibit low toxicity in normal cells and tissues, indicating a favorable therapeutic index. The compound has been reported to have a half-life of approximately 2 hours in rats and to be rapidly metabolized in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide in cancer research include its potent anticancer activity, low toxicity, and favorable therapeutic index. The compound has been shown to exhibit activity against a range of cancer cell lines, indicating broad-spectrum activity. The limitations of using 2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide in cancer research include its rapid metabolism in vivo and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

For research on 2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide include studies to determine its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of cancer. Further studies are also needed to elucidate the mechanism of action of 2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide in cancer cells and to identify potential biomarkers of response. In addition, the development of analogs of 2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide with improved pharmacological properties may lead to the discovery of novel anticancer agents.

Scientific Research Applications

2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. The compound has been reported to induce apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways. 2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, and to induce the generation of reactive oxygen species, which can cause oxidative damage to cancer cells.

properties

IUPAC Name

2-methoxy-N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-5-10-19(25)23-16-12-11-14(13-18(16)28-3)22-21(29)24-20(26)15-8-6-7-9-17(15)27-2/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,25)(H2,22,24,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDNIUUYDDKVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.